molecular formula C6H6N3O2S+ B14668793 2-Sulfamoylbenzene-1-diazonium CAS No. 50856-76-3

2-Sulfamoylbenzene-1-diazonium

Cat. No.: B14668793
CAS No.: 50856-76-3
M. Wt: 184.20 g/mol
InChI Key: RYUYRPINJYFOLO-UHFFFAOYSA-N
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Description

2-Sulfamoylbenzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can participate in a variety of chemical reactions, making diazonium salts valuable intermediates in organic synthesis .

Preparation Methods

The synthesis of 2-Sulfamoylbenzene-1-diazonium typically involves the diazotization of 2-sulfamoylaniline. This process includes the following steps:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2-Sulfamoylbenzene-1-diazonium undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper(I) salts, phenols, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-Sulfamoylbenzene-1-diazonium involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as an excellent leaving group, facilitating the formation of new bonds with nucleophiles. This reactivity is harnessed in synthetic chemistry to introduce functional groups into aromatic compounds .

Properties

CAS No.

50856-76-3

Molecular Formula

C6H6N3O2S+

Molecular Weight

184.20 g/mol

IUPAC Name

2-sulfamoylbenzenediazonium

InChI

InChI=1S/C6H6N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4H,(H2,8,10,11)/q+1

InChI Key

RYUYRPINJYFOLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+]#N)S(=O)(=O)N

Origin of Product

United States

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